Unveiling 9-O-Ethyldeacetylorientalide: A Technical Guide to its Discovery and Origins
Unveiling 9-O-Ethyldeacetylorientalide: A Technical Guide to its Discovery and Origins
For Immediate Release
A comprehensive technical guide detailing the discovery, origin, and nature of the sesquiterpenoid lactone, 9-O-Ethyldeacetylorientalide, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the compound, which is understood to be a semi-synthetic derivative of the naturally occurring orientalide (B1516890).
Introduction to Orientalide and its Derivative
Orientalide is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. The nomenclature "9-O-Ethyldeacetylorientalide" strongly suggests a chemical modification of the parent compound, orientalide, specifically the substitution of an acetyl group at the 9-position with an ethyl group. This targeted modification is a common strategy in medicinal chemistry to enhance the therapeutic properties of a natural product.
Discovery and Origin of the Parent Compound: Orientalide
The natural precursor, orientalide, has been identified as a constituent of Sigesbeckia orientalis L., a plant belonging to the Asteraceae family. This plant has a history of use in traditional medicine, particularly in Asia, for treating inflammatory conditions such as arthritis and rheumatism. The isolation of orientalide from this plant was a key step in understanding the potential bioactive components responsible for its therapeutic effects.
Isolation of Orientalide from Sigesbeckia orientalis
Caption: Hypothetical workflow for the isolation of orientalide.
Physicochemical Properties
A summary of the key physicochemical properties of orientalide and its derivative are presented below.
| Property | Orientalide | 9-O-Ethyldeacetylorientalide (Predicted) |
| IUPAC Name | [(3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate | [(3aS,4S,5S,6E,10Z,11aR)-5-ethoxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |
| Molecular Formula | C₂₁H₂₄O₈ | C₂₁H₂₆O₇ |
| Molecular Weight | 404.41 g/mol | 390.43 g/mol |
| CAS Number | Not readily available | 1258517-60-0 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication of scientific findings. The following sections outline the methodologies that would be employed in the isolation of orientalide and the subsequent synthesis of 9-O-Ethyldeacetylorientalide.
General Experimental Procedures
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a spectrometer at a specified frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts would be reported in ppm relative to a standard solvent signal.
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Mass Spectrometry (MS): High-resolution mass spectra would be obtained using an electrospray ionization (ESI) source.
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Chromatography: Column chromatography would be performed using silica (B1680970) gel (e.g., 200-300 mesh). Preparative High-Performance Liquid Chromatography (HPLC) would utilize a C18 reversed-phase column.
Extraction and Isolation of Orientalide
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Plant Material: The aerial parts of Sigesbeckia orientalis would be collected, dried, and powdered.
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Extraction: The powdered plant material (e.g., 1 kg) would be extracted with dichloromethane (CH₂Cl₂) at room temperature for an extended period (e.g., 3 x 24 hours).
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Concentration: The resulting extracts would be combined and concentrated under reduced pressure to yield a crude extract.
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Fractionation: The crude extract would be subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to yield several fractions.
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Purification: Fractions containing the compound of interest (monitored by Thin Layer Chromatography) would be further purified by preparative HPLC to afford pure orientalide.
Synthesis of 9-O-Ethyldeacetylorientalide
The synthesis of 9-O-Ethyldeacetylorientalide would involve a deacetylation step followed by an etherification reaction.
Caption: Proposed synthetic pathway for 9-O-Ethyldeacetylorientalide.
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Deacetylation: Orientalide would be dissolved in a suitable solvent like methanol, and a base such as potassium carbonate would be added. The reaction would be stirred at room temperature until the deacetylation is complete (monitored by TLC).
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Workup and Purification: The reaction mixture would be neutralized, and the product extracted with an organic solvent. The crude product would be purified by column chromatography to yield 9-hydroxy-deacetylorientalide.
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Etherification: The purified 9-hydroxy-deacetylorientalide would be dissolved in an aprotic solvent like dimethylformamide (DMF). A strong base such as sodium hydride would be added, followed by the addition of ethyl iodide. The reaction would be stirred until completion.
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Final Purification: The reaction would be quenched, and the product extracted and purified by chromatography to yield 9-O-Ethyldeacetylorientalide.
Potential Signaling Pathways and Biological Activity
While no specific biological data for 9-O-Ethyldeacetylorientalide is currently available in the public domain, sesquiterpenoid lactones as a class are known to interact with various cellular signaling pathways. A common mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
The α,β-unsaturated carbonyl group present in many sesquiterpenoid lactones can act as a Michael acceptor, allowing for covalent modification of key signaling proteins, such as the IKK (IκB kinase) complex, thereby preventing the downstream activation of NF-κB and the subsequent expression of pro-inflammatory genes. It is plausible that 9-O-Ethyldeacetylorientalide retains this activity.
Conclusion
9-O-Ethyldeacetylorientalide is a semi-synthetic derivative of the natural product orientalide, which originates from the medicinal plant Sigesbeckia orientalis. While detailed biological data for the derivative is not yet publicly available, its structural relationship to a class of compounds with known anti-inflammatory properties suggests it may be a promising candidate for further investigation in drug discovery and development. The experimental protocols and pathways described herein provide a foundational guide for researchers interested in exploring this and related compounds.
